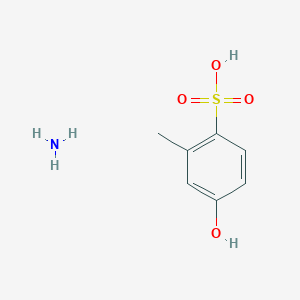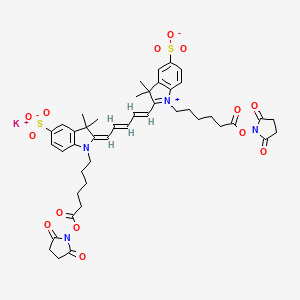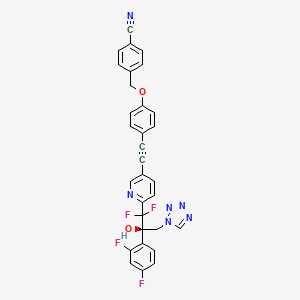
4-Hydroxy-2-methylbenzenesulfonic acid ammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-methylbenzenesulfonic acid ammonium is a chemical compound known for its role as an impurity in Policresulen. Policresulen is a potent NS2B/NS3 protease inhibitor with significant antiviral properties, particularly against the DENV2 virus . The compound has a molecular formula of C7H11NO4S and a molecular weight of 205.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium typically involves the sulfonation of 2-methylphenol (o-cresol) followed by neutralization with ammonium hydroxide. The reaction conditions generally include:
Sulfonation: 2-Methylphenol is reacted with sulfuric acid at elevated temperatures to introduce the sulfonic acid group.
Neutralization: The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Sulfonation: Using a continuous reactor to maintain consistent reaction conditions.
Neutralization and Crystallization: The neutralized product is crystallized and purified to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-2-methylbenzenesulfonic acid ammonium undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The methyl and hydroxyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens and nucleophiles (e.g., sodium hydroxide) are commonly used.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding sulfonic acid derivatives.
Substitution: Formation of various substituted benzenesulfonic acid derivatives.
Applications De Recherche Scientifique
4-Hydroxy-2-methylbenzenesulfonic acid ammonium has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral proteases.
Medicine: Investigated for its potential antiviral properties.
Industry: Used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-2-methylbenzenesulfonic acid ammonium involves its role as an impurity in Policresulen. Policresulen acts as a competitive inhibitor of the NS2B/NS3 protease, which is essential for the replication of the DENV2 virus . By inhibiting this protease, the compound effectively reduces viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Policresulen: The parent compound, known for its potent antiviral properties.
4-Hydroxybenzenesulfonic acid: Similar structure but lacks the methyl group.
2-Methylbenzenesulfonic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxy-2-methylbenzenesulfonic acid ammonium is unique due to its combined hydroxyl and methyl groups, which contribute to its specific chemical reactivity and biological activity. Its role as an impurity in Policresulen highlights its importance in the study of antiviral compounds.
Propriétés
Formule moléculaire |
C7H11NO4S |
|---|---|
Poids moléculaire |
205.23 g/mol |
Nom IUPAC |
azane;4-hydroxy-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O4S.H3N/c1-5-4-6(8)2-3-7(5)12(9,10)11;/h2-4,8H,1H3,(H,9,10,11);1H3 |
Clé InChI |
TUYNXTXPNQDMFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)O)S(=O)(=O)O.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4aS,8aR)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B11931553.png)
![7-Methyl-2-morpholin-4-yl-9-[1-(1,3-thiazol-2-ylamino)ethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11931554.png)
![6-nitro-2-[3-(6-nitro-1H-benzimidazol-2-yl)propyl]-1H-benzimidazole](/img/structure/B11931558.png)


![2-(((5-(1H-Benzo[d]imidazol-2-yl)-2-methylphenyl)imino)methyl)-4-benzyl-6-nitrophenol](/img/structure/B11931581.png)

![ethyl 2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoate](/img/structure/B11931601.png)
![[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]-[2-(2,5-dioxopyrrol-1-yl)ethyl]azanium](/img/structure/B11931608.png)

![but-2-enedioic acid;3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid](/img/structure/B11931611.png)
![N-[(1R)-1-[4-[3-(difluoromethyl)-2-methoxypyridin-4-yl]cyclohexyl]propyl]-6-methoxypyridine-3-carboxamide](/img/structure/B11931624.png)
![4-[2-[5-(Chloromethyl)-4-[4-(trifluoromethoxy)phenyl]triazol-1-yl]ethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B11931629.png)
![2-[9-Oxo-9-(3-pentyloctoxy)nonyl]dodecyl 1-methylpiperidine-4-carboxylate](/img/structure/B11931633.png)
